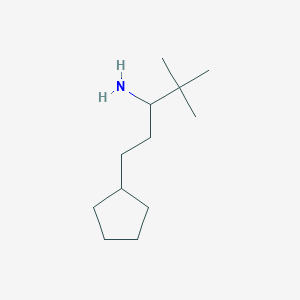

1-Cyclopentyl-4,4-dimethylpentan-3-amine

Description

Overview of Amines in Organic Synthesis and Contemporary Chemical Applications

Amines are a fundamental class of organic compounds characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. numberanalytics.com Their significance in organic chemistry is vast, serving as versatile building blocks and key intermediates in a multitude of synthetic processes. amerigoscientific.comnumberanalytics.com The reactivity of amines is largely dictated by the lone pair of electrons on the nitrogen atom, which allows them to act as excellent nucleophiles and bases. numberanalytics.com This inherent reactivity is harnessed in a wide array of chemical transformations.

In the realm of organic synthesis, amines are indispensable for constructing complex molecular architectures. ijrpr.com They readily participate in nucleophilic substitution and acylation reactions, forming new carbon-nitrogen bonds that are crucial in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. numberanalytics.comamerigoscientific.com Furthermore, amines are pivotal in the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. amerigoscientific.com

The applications of amines extend far beyond the research laboratory and into numerous industrial sectors. amerigoscientific.com They are integral to the production of polymers such as polyamides and polyimides, as well as in the formulation of coatings and adhesives. numberanalytics.com In the pharmaceutical industry, the amine functional group is a common feature in a vast number of drugs, including antibiotics, antidepressants, and antihistamines. amerigoscientific.comijrpr.com Additionally, amines are utilized in agriculture for the synthesis of pesticides and fertilizers, in the production of dyes and pigments, and as fuel additives. numberanalytics.compurkh.com

Defining Steric Hindrance in Amine Chemistry and its Stereoelectronic Implications

Steric hindrance is a phenomenon in chemistry that arises from the spatial arrangement of atoms within a molecule. wikipedia.org When bulky groups are positioned near a reactive center, they can impede the approach of other molecules, thereby influencing the rate and outcome of a chemical reaction. wikipedia.org In the context of amine chemistry, steric hindrance refers to the congestion around the nitrogen atom caused by large alkyl or aryl substituents. nih.gov This steric bulk has profound implications for the amine's reactivity and stereoelectronic properties. researchgate.net

The typical geometry of an amine is sp³ hybridized, with the nitrogen's lone pair of electrons occupying one of the tetrahedral vertices. nih.gov However, in highly sterically hindered amines, the significant steric strain can force the nitrogen atom to adopt a more planar geometry, deviating from the ideal sp³ hybridization. nih.gov This alteration in geometry directly impacts the stereoelectronic effects at play. Stereoelectronic effects are the interplay between the steric and electronic properties of a molecule that dictate its reactivity. researchgate.net For sterically hindered amines, the accessibility of the nitrogen's lone pair is diminished, which in turn reduces its nucleophilicity. osti.gov

The degree of steric hindrance can be quantified using various parameters, one of which is the percent buried volume (%VBur), which provides a measure of the space occupied by the substituents around the nitrogen atom. nih.gov This parameter can be correlated with the amine's thermodynamic and kinetic properties, offering a predictive tool for understanding the behavior of sterically hindered amines in chemical reactions. nih.gov

Unique Reactivity Profiles Conferred by Steric Congestion in Amine Frameworks

The presence of significant steric bulk around the nitrogen atom in sterically hindered amines gives rise to unique reactivity profiles that distinguish them from their less hindered counterparts. nih.gov One of the most notable characteristics is their reduced nucleophilicity, which can be advantageous in certain synthetic applications where selectivity is desired. wikipedia.org This diminished nucleophilicity allows them to act as non-nucleophilic bases, capable of deprotonating acidic protons without engaging in unwanted side reactions. mdpi.com

Sterically hindered amines also exhibit distinct behavior in their reactions with electrophiles. For instance, in reactions with carbon dioxide, the formation of a carbamate (B1207046), a common reaction for primary and secondary amines, is often destabilized in sterically hindered amines. osti.govresearchgate.net This instability leads to a preference for the bicarbonate pathway, which can be more efficient in applications such as carbon capture. osti.gov

Furthermore, the steric congestion in these amines can influence the stability of radicals formed at or near the nitrogen atom. This property is exploited in the design of hindered amine light stabilizers (HALS), which are used to protect polymers from photodegradation. tandfonline.com The sterically hindered amine can be oxidized to a stable nitroxyl (B88944) radical, which can then trap radical species that would otherwise degrade the polymer. tandfonline.com The synthesis of extremely sterically hindered tertiary amines has also been a subject of interest, pushing the boundaries of what is synthetically achievable and leading to the discovery of novel chemical transformations. acs.org

Academic Research Context of 1-Cyclopentyl-4,4-dimethylpentan-3-amine within Hindered Amine Chemistry

While specific research literature on this compound is not extensively documented in publicly available databases, its molecular structure places it firmly within the class of sterically hindered amines, suggesting its potential for academic and industrial research. The compound features a bulky cyclopentyl group and a neopentyl-like (4,4-dimethylpentan) fragment attached to the nitrogen atom at the 3-position, creating a congested environment around the amine functionality.

The academic interest in a compound like this compound would likely stem from its potential to exhibit the unique properties characteristic of sterically hindered amines. Researchers would be interested in exploring its utility as a non-nucleophilic base in organic synthesis, its performance as a ligand in catalysis, or its application as a building block for more complex molecules with tailored properties. mdpi.com The synthesis of such a sterically encumbered amine would itself be a research challenge, potentially requiring the development of novel synthetic methodologies. mdpi.com

Given the known applications of other sterically hindered amines, research into this compound could also extend to materials science, particularly in the development of new polymer stabilizers. tandfonline.comenamine.net The combination of the cyclopentyl and dimethylpentyl groups may confer specific solubility and stability properties that could be advantageous in certain polymer matrices. Furthermore, its derivatives could be investigated as potential pharmaceutical intermediates, where steric hindrance can be used to modulate drug-receptor interactions and improve metabolic stability. enamine.net The study of this and similar novel sterically hindered amines continues to be an active area of research, driven by the ongoing need for new reagents and materials with precisely controlled properties.

Structure

3D Structure

Properties

Molecular Formula |

C12H25N |

|---|---|

Molecular Weight |

183.33 g/mol |

IUPAC Name |

1-cyclopentyl-4,4-dimethylpentan-3-amine |

InChI |

InChI=1S/C12H25N/c1-12(2,3)11(13)9-8-10-6-4-5-7-10/h10-11H,4-9,13H2,1-3H3 |

InChI Key |

SIXICMBYCGOHLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(CCC1CCCC1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Cyclopentyl 4,4 Dimethylpentan 3 Amine and Analogues

Recent Advances in Amine Synthesis for Architecturally Complex Structures

The construction of sterically encumbered amines necessitates the use of robust and highly selective synthetic methods. Traditional approaches often fall short when dealing with bulky substrates, leading to low yields and side reactions. rsc.org To overcome these limitations, chemists have developed a range of innovative strategies, from refined classical reactions to novel catalytic systems.

Reductive Amination Strategies for Ketone Precursors (e.g., 1-Cyclopentyl-4,4-dimethylpentan-3-one)

Reductive amination is a cornerstone of amine synthesis, and its application to hindered ketones like 1-Cyclopentyl-4,4-dimethylpentan-3-one has seen significant progress. benthamdirect.comresearchgate.neteurekaselect.comresearchgate.net This one-pot reaction, which combines a carbonyl compound and an amine with a reducing agent, is highly atom-economical. rsc.orgrsc.org

Recent developments have focused on overcoming the challenges posed by sterically demanding substrates. rsc.orgrsc.orgnih.gov The equilibrium between the ketone, amine, imine intermediate, and final product can be unfavorable for bulky reactants. liv.ac.uk To drive the reaction forward, various reducing agents and catalysts have been explored.

| Reducing Agent/Catalyst | Key Features | Applicability to Hindered Ketones |

| Sodium Triacetoxyborohydride (STAB) | Mild and selective, tolerates a wide range of functional groups. | Effective for many hindered systems, though reaction times may be prolonged. |

| Sodium Cyanoborohydride | Requires careful pH control to avoid the release of toxic hydrogen cyanide. | Historically used, but often superseded by safer and more efficient reagents. mdma.ch |

| Catalytic Hydrogenation | Utilizes H₂ gas with catalysts like Pd/C, PtO₂, or Raney Nickel. numberanalytics.com | Can be highly effective but may require high pressures and temperatures for hindered substrates. mdma.ch |

| Trichlorosilane with a Lewis Base Activator | A metal-free option that has shown success in the synthesis of bulky tertiary amines. nih.gov | Offers a practical protocol for a broad range of ketones. nih.gov |

| Rhodium and Ruthenium Catalysts with CO | An atom-economical method using carbon monoxide as a deoxygenating agent. rsc.orgrsc.org | Provides access to a broad range of sterically congested tertiary amines. rsc.org |

For the synthesis of 1-Cyclopentyl-4,4-dimethylpentan-3-amine, direct reductive amination of the corresponding ketone with ammonia (B1221849) or an ammonia equivalent is a primary strategy. researchgate.net The choice of catalyst and reaction conditions is crucial to achieve high yields and selectivity. numberanalytics.com

Nucleophilic Substitution Approaches for Hindered Amine Formation

Nucleophilic substitution represents another fundamental route to amines. However, the synthesis of sterically hindered amines via this method is often challenging due to competing elimination reactions, especially when using strong, basic nucleophiles like amide ions. libretexts.org

To circumvent this, researchers have focused on using neutral nucleophiles, such as ammonia, followed by deprotonation. libretexts.org A significant drawback of this approach is the potential for overalkylation, leading to the formation of secondary and tertiary amines. libretexts.org

Recent advancements in this area include the use of specialized reagents and reaction conditions to control the reactivity and selectivity of the substitution process. For instance, the choice of solvent and the presence of additives can significantly influence the outcome of the reaction.

Transition Metal-Catalyzed Coupling Reactions in C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of aryl amines and have been extended to include sterically hindered substrates. nih.govwikipedia.orgorganic-chemistry.orgresearchgate.net These reactions involve the palladium-catalyzed coupling of an amine with an aryl halide or triflate. wikipedia.org

The success of these couplings for sterically demanding partners relies heavily on the design of bulky and electron-rich phosphine (B1218219) ligands. wikipedia.orgresearchgate.net These ligands facilitate the key steps of the catalytic cycle, namely oxidative addition, amine coordination, deprotonation, and reductive elimination.

| Ligand Type | Examples | Advantages for Hindered Substrates |

| Dialkylbiaryl Phosphines | XPhos, SPhos | Highly active for a wide range of amines and aryl chlorides. researchgate.net |

| Ferrocene-based Ligands | Josiphos | Effective for coupling with a variety of amine types. researchgate.net |

| Trialkyl Phosphines | Trineopentylphosphine (TNpP) | Conformationally flexible, allowing for the coupling of highly hindered substrates. researchgate.net |

| Carbazolyl-derived P,N-Ligands | Can overcome steric hindrance issues in challenging C-N bond formations. organic-chemistry.org |

While primarily used for aryl amines, the principles of ligand design and catalyst development from Buchwald-Hartwig amination are being applied to the synthesis of complex alkyl amines as well. mit.eduresearchgate.net Copper-catalyzed C-N coupling reactions have also emerged as a viable alternative, particularly for coupling ortho-substituted aryl iodides with hindered amines. nih.gov

Hydroamination and C-H Amination Routes for Amine Derivatization

Hydroamination, the direct addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for amine synthesis. wikipedia.orgacs.orgresearchgate.net This reaction can be catalyzed by a variety of metals, including early and late transition metals, as well as alkali and alkaline earth metals. researchgate.net For sterically hindered amines, catalyst selection is critical to overcome the steric barriers of the substrates. acs.org

C-H amination is an emerging field that offers a direct approach to C-N bond formation by functionalizing otherwise inert C-H bonds. acs.orgnih.govthieme-connect.com This strategy avoids the need for pre-functionalized starting materials, leading to more efficient and environmentally friendly syntheses. acs.org Transition metal catalysts, often based on rhodium, ruthenium, or iron, are typically employed to mediate these transformations. acs.orgresearchgate.net

Enantioselective Synthesis of Chiral Sterically Hindered Amines

The synthesis of chiral amines is of paramount importance in the pharmaceutical and agrochemical industries. nih.govacs.orgrsc.org Asymmetric catalysis provides the most efficient means to access enantiomerically pure amines. rsc.orgpsu.edu

Asymmetric Catalysis in the Preparation of Chiral Amine Derivatives

Asymmetric reductive amination (ARA) is a powerful tool for the synthesis of chiral amines from prochiral ketones. liv.ac.ukresearchgate.net This transformation can be achieved using chiral catalysts based on transition metals such as iridium, ruthenium, and rhodium, in combination with chiral ligands. benthamdirect.comnih.gov

Recent advances have focused on the development of highly active and selective catalysts that can tolerate sterically demanding substrates. nih.govresearchgate.net For example, ruthenium catalysts paired with chiral phosphine ligands have shown excellent performance in the asymmetric hydrogenation of imines derived from hindered ketones. nih.gov Similarly, iridium complexes with chiral phosphoramidite (B1245037) ligands have been successfully applied to the synthesis of sterically hindered chiral amines. nih.govacs.org

Biocatalysis has also emerged as a valuable approach for the enantioselective synthesis of chiral amines. nih.govfrontiersin.orgrochester.edu Enzymes such as reductive aminases (RedAms) can catalyze the reductive amination of a broad range of ketones with high stereoselectivity. nih.govfrontiersin.org

Biocatalytic and Organocatalytic Approaches for Amine Generation Under Mild Conditions

The demand for greener and more efficient chemical processes has driven the adoption of biocatalysis and organocatalysis for amine synthesis. nih.govacsgcipr.org These methodologies operate under mild reaction conditions, often in aqueous environments, and provide excellent chemo-, regio-, and stereoselectivity. nih.govhims-biocat.eu

Biocatalytic Methods: Enzymes have emerged as powerful tools for the synthesis of chiral amines from prochiral precursors. hims-biocat.euresearchgate.net Several classes of enzymes are particularly relevant for generating sterically demanding amines:

Amine Dehydrogenases (AmDHs): These enzymes catalyze the asymmetric reductive amination of ketones using ammonia as the amine source, offering a direct route to chiral amines. nih.govresearchgate.net Protein engineering has been instrumental in expanding the substrate scope of AmDHs to accommodate ketones with varying steric demands. researchgate.net

Transaminases (TAs): ω-Transaminases (ω-TAs) are widely used for producing chiral amines from prochiral ketones. researchgate.net However, their application can be limited by steric hindrance at the active site. researchgate.net Despite this, they have been successfully applied in industrial processes. nih.gov

Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes catalyze the reduction of pre-formed imines or perform reductive amination, and have been successfully used in enzyme cascades to produce primary, secondary, and tertiary amines containing multiple stereocenters with high purity. researchgate.netsciencedaily.com

Organocatalytic Methods: Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations. For amine synthesis, this approach often involves the activation of an imine intermediate. researchgate.net Chiral phosphoric acids (CPAs) are prominent organocatalysts that have enabled the highly stereoselective asymmetric synthesis of congested α-tertiary amines through kinetic resolution protocols. rsc.org This method is effective for substrates that are difficult to access through other asymmetric techniques due to steric congestion. rsc.orgrsc.org The kinetic resolution of amines is a practical and reliable strategy to produce enantioenriched amines. rsc.org

These catalytic systems offer significant advantages by avoiding harsh reagents and minimizing waste, aligning with the principles of green chemistry. acsgcipr.orgwikipedia.org

Table 1: Comparison of Catalytic Approaches for Amine Synthesis

| Catalytic System | Catalyst Type | Typical Substrates | Key Advantages |

|---|---|---|---|

| Biocatalysis | Amine Dehydrogenases, Transaminases, Imine Reductases | Aldehydes, Ketones | High stereoselectivity, Mild aqueous conditions, Sustainable |

| Organocatalysis | Chiral Phosphoric Acids, Disulfonimides | Ketimines, Anilines | Metal-free, High enantioselectivity, Mild conditions |

Novel Methodologies for Accessing Highly Congested Amine Frameworks

The construction of sterically congested amine frameworks, where bulky groups are attached to or near the nitrogen atom, is a formidable synthetic challenge. rsc.orgnih.gov The steric hindrance impedes standard bond-forming reactions, often leading to low reactivity and yields. rsc.org Consequently, significant effort has been devoted to developing novel synthetic methods capable of overcoming these steric barriers. nih.govrsc.org

Recent advancements include ruthenium-catalyzed C–H arylation of imines followed by hydrosilylation, providing a one-pot procedure to synthesize hindered amines from aldehydes. rsc.org Another innovative approach is the organocatalyzed kinetic resolution (KR) of racemic amines, which has proven effective for the asymmetric synthesis of highly congested α-tertiary amines that are otherwise difficult to access. rsc.orgrsc.org These strategies represent a departure from classical methods, offering new pathways to valuable and complex amine structures.

Strategies for Tunable Steric Hindrance and Pyramidalization

The geometry and properties of an amine are intrinsically linked to the steric bulk of the substituents around the nitrogen atom. nih.gov In typical amines, the nitrogen atom adopts a pyramidal, sp³-hybridized geometry. nih.govrsc.org However, in extremely sterically hindered amines, the excessive steric strain can force the nitrogen atom to deviate from this geometry, leading to a more planar conformation. nih.govrsc.org This change in geometry is known as pyramidalization. nih.gov

The degree of steric hindrance can be quantified using the "percent buried volume" (%VBur), a parameter that measures the space occupied by substituents around a central atom. nih.govrsc.org Studies have shown a correlation between the %VBur and the degree of nitrogen pyramidalization. nih.gov As steric hindrance increases, the nitrogen atom flattens to alleviate steric strain, which in turn alters the amine's fundamental properties, such as basicity and nucleophilicity. nih.gov

Synthetic strategies that allow for the "tuning" of steric hindrance are therefore of great interest. nih.gov Methods for accessing extremely hindered amines include the use of ammonium (B1175870) salts, Grignard reagents, and Sₙ1 alkylation. nih.gov By carefully selecting substituents with different steric profiles, chemists can control the degree of pyramidalization and thus fine-tune the electronic and reactive properties of the target amine. nih.govacs.org This control is conceptually related to the formation of non-planar "twisted" amides, where steric hindrance disrupts the typical planarity of the amide bond through nitrogen pyramidalization and N–C(O) bond rotation. nih.gov

Scalable Synthetic Protocols for Unsymmetrically-Substituted Secondary and Tertiary Amines

The development of scalable and robust synthetic methods is crucial for the practical application of complex amines in industrial settings. Reductive amination is a widely used and powerful method for synthesizing secondary and tertiary amines from aldehydes or ketones. acsgcipr.orgresearchgate.netmasterorganicchemistry.com This reaction can often be performed in a one-pot fashion, where an imine intermediate is formed and reduced in situ, which is advantageous for large-scale production. acsgcipr.orgresearchgate.net

Recent innovations have focused on making these processes more efficient and applicable to a wider range of substrates, including those required for unsymmetrical products (where the N-substituents are different). One notable advancement is a two-step, one-pot reaction using phenylsilane (B129415) for amidation followed by a zinc-catalyzed amide reduction, which is applicable to a broad scope of amines and carboxylic acids. researchgate.net This protocol has been successfully demonstrated on a large scale. researchgate.net

Other scalable methods for producing unsymmetrical amines include:

Ruthenium-catalyzed reduction of amides: This process allows for the gram-scale synthesis of amino acids functionalized with tertiary amines. rsc.orgresearchgate.net

Deaminative coupling of primary amines: Ruthenium-based catalysts can facilitate the coupling of two different primary amines to form unsymmetrical secondary amines, with ammonia as the only byproduct. marquette.eduresearchgate.net

Amination of alcohols: A simple CuAlOx–HT catalyst has been developed for the one-pot synthesis of unsymmetrical tertiary amines from two different alcohols and a primary amine. rsc.org

These methods provide practical and scalable routes to complex, unsymmetrically-substituted amines, overcoming challenges such as over-alkylation and the need for reactive alkylating agents. acsgcipr.orgmarquette.edu

Table 2: Examples of Scalable Protocols for Unsymmetrical Amine Synthesis

| Method | Catalyst / Reagents | Substrates | Scale / Yield |

|---|---|---|---|

| Reductive Amination of Carboxylic Acids | Zn(OAc)₂, Phenylsilane | Benzoic acid, Benzylamine | 1-liter reactor, 92% isolated yield |

| Amide Reduction | Ruthenium catalyst | Fmoc-Gln-OtBu derivatives | Gram-scale, 81% yield |

| Deaminative Coupling | Ru–H complex with catechol ligand | Primary amines, Anilines | 1-2 mmol scale, High chemoselectivity |

| Amination of Alcohols | CuAlOx–HT catalyst | Primary amines, Alcohols | Not specified, good to excellent yields |

Mechanistic Investigations of 1 Cyclopentyl 4,4 Dimethylpentan 3 Amine Reactivity

Role of Steric Hindrance in Modulating Amine Basicity and Nucleophilicity

The fundamental reactivity of an amine is defined by the availability of the nitrogen atom's lone pair of electrons, which allows it to function as both a base (proton acceptor) and a nucleophile (electron pair donor to an electrophilic atom, typically carbon). libretexts.org However, these two properties are not always correlated and can be significantly decoupled by steric hindrance. masterorganicchemistry.commasterorganicchemistry.com

Basicity is a thermodynamic measure of a compound's ability to accept a proton. algoreducation.com The basicity of amines is influenced by electronic effects, such as the electron-donating nature of alkyl groups which increases electron density on the nitrogen, making the lone pair more available for bonding. chemistryguru.com.sg Steric hindrance generally has a minimal effect on basicity because the proton (H+) being accepted is very small, allowing it to approach the nitrogen lone pair without significant steric repulsion from bulky substituents. masterorganicchemistry.com Therefore, 1-Cyclopentyl-4,4-dimethylpentan-3-amine is expected to be a relatively strong base, with a pKa value comparable to other secondary alkylamines.

Nucleophilicity , in contrast, is a kinetic measure of the rate at which a nucleophile attacks an electrophilic center. masterorganicchemistry.com This process is highly sensitive to steric effects. masterorganicchemistry.comchemistryguru.com.sg When an amine acts as a nucleophile, its nitrogen atom must approach a typically larger, sterically shielded electrophilic carbon atom. The bulky cyclopentyl and 4,4-dimethylpentyl groups in this compound act as physical barriers, impeding the approach to the electrophile. chemistryguru.com.sg This phenomenon, known as steric hindrance, dramatically reduces the amine's nucleophilicity. libretexts.orgmasterorganicchemistry.com Consequently, sterically hindered amines like this compound are often referred to as "non-nucleophilic bases," as they can readily accept protons but react very slowly, if at all, in nucleophilic substitution reactions. libretexts.org

The differential impact of steric hindrance on basicity and nucleophilicity is a key feature of bulky amines. This allows them to be used selectively in organic synthesis, for instance, to promote elimination reactions over substitution reactions. libretexts.org

Table 1: Comparison of Basicity and Nucleophilicity in Representative Amines

| Amine | Class | Structure | pKa of Conjugate Acid A higher pKa indicates a stronger base. | Relative Nucleophilicity A qualitative measure of the amine's ability to act as a nucleophile, which is highly sensitive to steric hindrance. |

|---|---|---|---|---|

| Ammonia (B1221849) (NH₃) | - | NH₃ | 9.24 | Moderate |

| n-Propylamine | Primary (1°) | CH₃CH₂CH₂NH₂ | 10.71 | High |

| Diethylamine | Secondary (2°) | (CH₃CH₂)₂NH | 10.93 | High |

| Triethylamine | Tertiary (3°) | (CH₃CH₂)₃N | 10.75 | Moderate (sterically more hindered) |

| tert-Butylamine | Primary (1°) | (CH₃)₃CNH₂ | 10.68 | Low (sterically hindered) masterorganicchemistry.com |

| N,N-Diisopropylethylamine (Hünig's Base) | Tertiary (3°) | ((CH₃)₂CH)₂NCH₂CH₃ | 10.4 | Very Low (highly hindered, non-nucleophilic) libretexts.org |

Elucidation of Reaction Mechanisms for Sterically Hindered Amines with Diverse Substrates

The unique balance of high basicity and low nucleophilicity dictates the reaction mechanisms of sterically hindered amines with various substrates. Their primary role in many reactions is that of a proton abstractor, facilitating reactions that might otherwise be compromised by nucleophilic side reactions. libretexts.org

With electrophilic substrates like alkyl halides, unhindered amines typically undergo nucleophilic substitution (SN2) reactions. libretexts.org However, for a bulky amine like this compound, the steric shielding of the nitrogen lone pair makes an SN2 attack on an electrophilic carbon unfavorable. libretexts.org Instead, the amine is more likely to act as a base, abstracting a proton from a carbon adjacent to the leaving group, thereby promoting an elimination (E2) reaction to form an alkene. libretexts.orgopenstax.org The large size of the amine base often leads to the formation of the less-substituted "Hofmann" alkene product, as it preferentially removes the most sterically accessible proton. openstax.org

In reactions with carbonyl compounds, such as acid chlorides or anhydrides, unhindered primary and secondary amines readily form amides through a nucleophilic acyl substitution mechanism. libretexts.orglibretexts.org While this compound is a secondary amine, its significant steric bulk would be expected to drastically slow the rate of acylation. The approach of the nitrogen nucleophile to the electrophilic carbonyl carbon is sterically impeded, making amide formation difficult. libretexts.org

The reaction of amines with certain substrates can proceed through charged intermediates like zwitterions or carbocations. The structure of a sterically hindered amine plays a crucial role in the formation and stability of these intermediates.

Carbocation intermediates are positively charged carbon species that appear in reactions like SN1 and E1. libretexts.org Sterically hindered, non-nucleophilic amines are often used as the base of choice to promote E1 reactions, which proceed through a carbocation intermediate. libretexts.org The amine's role is to abstract a proton from the carbocation in the final step to form the alkene, without competing as a nucleophile that could trap the carbocation. msu.edu Additionally, some synthetic routes to prepare highly hindered amines may themselves rely on reactions involving carbocation intermediates, as direct alkylation methods often fail due to steric hindrance. msu.edu

The three-dimensional arrangement of atoms, or molecular conformation, can have a profound impact on the course and selectivity of a reaction. nih.gov For this compound, both the cyclopentyl ring and the heavily substituted alkyl chain impose significant conformational constraints. The cyclopentyl ring is not planar, adopting puckered conformations (like envelope or half-chair), while the bulky 4,4-dimethylpentyl group restricts free rotation around the C-N bond.

These conformational biases create a highly defined steric environment around the nitrogen atom. This can lead to high selectivity in reactions where the amine is a substrate. For example, in directed C-H activation reactions, the preferred conformation of a molecule can orient a specific C-H bond closer to a catalytic metal center, favoring its functionalization over other, seemingly similar bonds. nih.govnih.gov While specific studies on this compound are not prevalent, the principle holds that its constrained conformation could be exploited to achieve high regio- or stereoselectivity in certain synthetic transformations. The fixed spatial arrangement of the bulky groups can effectively block one face of the molecule, directing an incoming reagent to the more accessible face.

Participation of this compound in Catalytic Cycles

In many catalytic processes, a base is required to neutralize an acid that is generated during the reaction cycle. The ideal base for this purpose should be strong enough to act as an effective proton scavenger but should not interfere with the catalyst, substrate, or intermediates. libretexts.org This is where sterically hindered amines find a crucial application.

Due to its low nucleophilicity, this compound would be an excellent candidate for use as a non-nucleophilic base in various catalytic cycles. libretexts.orglibretexts.org For example, in acylation or silylation reactions that protect alcohol functional groups, an acid (like HCl) is produced. A hindered amine can neutralize this acid, driving the reaction to completion without the risk of the amine itself reacting with the acylating or silylating agent. libretexts.org

A classic example of a hindered amine used for this purpose is N,N-Diisopropylethylamine (Hünig's base). libretexts.org This tertiary amine is too bulky to be easily alkylated or acylated, making it a valuable tool in synthesis. libretexts.org Similarly, this compound could function as a proton sponge in transition-metal-catalyzed cross-coupling reactions, where a stoichiometric amount of base is often required to facilitate the catalytic cycle, specifically in steps like reductive elimination or regeneration of the active catalyst.

Studies on Chemical Stability and Degradation Pathways of Sterically Hindered Amine Scaffolds

The chemical stability of amines is a critical factor in their practical applications, particularly under harsh conditions such as high temperatures or in oxidative environments. Steric hindrance can significantly enhance the stability of the amine scaffold. acs.org

The bulky groups surrounding the nitrogen atom in compounds like this compound serve to protect the vulnerable N-H and adjacent C-H bonds from attack by oxidants or other reactive species. acs.org This principle is the basis for the function of Hindered Amine Light Stabilizers (HALS), which are derivatives of sterically hindered piperidines used to protect polymers from photodegradation. tandfonline.com These compounds function through a catalytic cycle involving the formation of stable nitroxyl (B88944) radicals. tandfonline.com

Despite their enhanced stability, hindered amines can degrade under sufficiently forcing conditions. Thermal degradation may involve cleavage of the C-N bonds or C-C bonds within the bulky alkyl groups. researchgate.net For example, ester cleavage and ring-opening have been identified as degradation pathways for certain HALS compounds at high temperatures. researchgate.net Oxidative degradation, often accelerated by the presence of metal ions, can lead to the formation of various byproducts, including smaller amines, aldehydes, ketones, and amides. nih.gov The specific degradation pathways for this compound would depend on the exact conditions, but would likely involve fragmentation initiated at positions susceptible to radical attack or thermal scission.

Table 2: Factors Influencing the Chemical Stability of Sterically Hindered Amines

| Factor | Effect on Stability | Common Degradation Products/Pathways |

|---|---|---|

| High Temperature | Decreases stability, leading to thermal degradation. researchgate.net | C-N and C-C bond scission, fragmentation into smaller hydrocarbons and nitrogen-containing compounds. researchgate.net |

| Oxygen (Oxidation) | Decreases stability, especially in the presence of CO₂. acs.org Steric hindrance can slow the rate of oxidation. acs.org | Formation of amino acids, piperazinones (from ethylenediamines), and other oxidized species. acs.org |

| Metal Ions (e.g., Fe²⁺/Fe³⁺) | Catalyze oxidative degradation, significantly reducing stability. nih.gov | Accelerates the formation of a wide range of oxidation products. |

| Steric Hindrance | Generally increases both thermal and oxidative stability. acs.orgresearchgate.net | Protects the amine functionality from attack, slowing degradation rates. |

Computational Chemistry and Structural Analysis of 1 Cyclopentyl 4,4 Dimethylpentan 3 Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure Determination

Quantum chemical calculations are essential tools for understanding the three-dimensional structure and electronic nature of molecules like 1-Cyclopentyl-4,4-dimethylpentan-3-amine. These computational methods provide insights that complement and predict experimental findings.

Density Functional Theory (DFT) Analyses of Steric and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. osti.gov For this compound, DFT calculations would be employed to optimize the molecule's geometry, determining the most stable arrangement of its atoms in space. This involves calculating bond lengths, bond angles, and dihedral angles.

The analysis would reveal the significant steric hindrance around the nitrogen atom, caused by the bulky cyclopentyl group on one side and the neopentyl-like tert-butyl group on the other. This steric crowding influences the geometry, forcing the C-N-C bond angle to widen and potentially causing some flattening of the typically pyramidal nitrogen center found in less hindered amines. nih.gov

Electronic property analysis via DFT would include mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For an amine, the HOMO is typically localized on the nitrogen atom's lone pair, indicating its role as a nucleophile or base. The LUMO would likely be distributed across the anti-bonding orbitals of the C-H and C-N bonds. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and stability.

Table 1: Predicted Molecular Properties from DFT Analysis

| Property | Predicted Characteristic for this compound |

|---|---|

| Nitrogen Hybridization | Primarily sp³, but with potential deviation towards sp² (planarity) due to steric strain. nih.gov |

| HOMO Localization | Predominantly on the nitrogen lone pair. |

| Electrostatic Potential | A region of negative potential (red) localized around the nitrogen atom, confirming its basicity. |

| Key Bond Angles | The C-N-C bond angle is expected to be larger than the ideal 109.5° due to repulsion between the bulky cyclopentyl and 4,4-dimethylpentyl groups. |

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative energies. For a flexible molecule like this compound, several low-energy conformers are possible due to rotation around the various single bonds.

Computational studies on similar molecules containing cyclopentane (B165970) rings show that the ring itself can adopt different puckered conformations (envelope or twist). nih.govresearchgate.net The orientation of the cyclopentyl ring relative to the rest of the molecule, along with rotations around the C-N bonds, would define the major conformers. An energy landscape, or potential energy surface, would be generated by systematically rotating these bonds and calculating the energy at each point. This map would show the low-energy "valleys" corresponding to stable conformers and the "mountains" representing the energy barriers to rotation between them. The analysis would likely show that conformers minimizing the steric clash between the large cyclopentyl and tert-butyl groups are the most stable.

Predictive Modeling of Steric Effects on Amine Reactivity and Thermodynamic Properties

The significant steric bulk of this compound is its defining feature, heavily influencing its reactivity. Predictive models can quantify this steric hindrance and correlate it with chemical behavior.

Application of Steric Parameters (e.g., %VBur Index) for Quantitative Analysis

To quantify the steric environment around the nitrogen atom, steric parameters are used. A prominent modern parameter is the percent buried volume (%VBur), which calculates the percentage of the volume of a sphere around an atom (in this case, nitrogen) that is occupied by the substituents. rsc.org

For this compound, the %VBur would be calculated by placing the nitrogen atom at the center of a sphere of a defined radius (e.g., 3.5 Å) and computationally determining the volume occupied by the cyclopentyl and 4,4-dimethylpentyl groups within that sphere. A high %VBur value is expected, confirming that the nitrogen's lone pair is sterically shielded. This high value would predict lower nucleophilicity and basicity compared to less hindered secondary amines, as the lone pair is less accessible to react with electrophiles or protons. nih.govnih.gov

Table 2: Predicted Steric and Thermodynamic Properties

| Parameter / Property | Predicted Outcome for this compound |

|---|---|

| Percent Buried Volume (%VBur) | High, indicating significant steric shielding of the nitrogen atom. researchgate.net |

| Reactivity as a Nucleophile | Low, due to steric hindrance preventing access to the nitrogen lone pair. |

| Basicity (pKa of conjugate acid) | Lower than less hindered dialkylamines due to poor solvation of the sterically encumbered conjugate acid. |

Machine Learning Approaches in Predicting Complex Amine Properties and Catalytic Outcomes

While no specific machine learning (ML) models for this compound have been published, ML is an emerging tool in this field. Researchers develop models trained on large datasets of amines with known properties. nih.gov These models use molecular descriptors (including calculated steric parameters like %VBur) as inputs to predict properties such as pKa, reaction rates, or performance in catalytic cycles. nih.govchemrxiv.org If this amine were included in such a dataset, an ML model could provide rapid predictions of its properties without the need for extensive DFT calculations for every new application.

Advanced Spectroscopic Techniques for Elucidating Amine Structure (NMR, IR, Mass Spectrometry, X-ray Crystallography)

Spectroscopic techniques are crucial for confirming the structure of a synthesized chemical. While experimental spectra for this specific compound are not available in public databases, its expected spectral features can be reliably predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum would be complex. The N-H proton would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent. libretexts.orgopenstax.org The proton on the carbon attached to nitrogen (the C3-H) would be deshielded, appearing around 2.5-3.0 ppm. The signals for the cyclopentyl and dimethylpentyl groups would appear in the aliphatic region (approx. 0.8-2.0 ppm), with the nine protons of the tert-butyl group (C5) appearing as a sharp singlet around 0.9 ppm.

¹³C NMR: The carbon atoms attached directly to the nitrogen (C3 and the C1 of the cyclopentyl ring) would be deshielded, appearing in the 40-60 ppm range. pressbooks.pub The remaining aliphatic carbons would appear further upfield. The molecule has 12 unique carbon environments, so 12 distinct signals would be expected in the proton-decoupled spectrum.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching vibrations from the aliphatic groups just below 3000 cm⁻¹. The most diagnostic peak for this secondary amine would be a single, moderately sharp N-H stretching absorption in the region of 3300-3500 cm⁻¹. libretexts.orgwpmucdn.com An N-H bending vibration may also be visible around 1550-1650 cm⁻¹. wpmucdn.com

Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at an odd mass-to-charge ratio (m/z) of 183, consistent with the nitrogen rule. whitman.edu The dominant fragmentation pathway for aliphatic amines is α-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen. jove.comlibretexts.org Two primary α-cleavage fragmentations are possible:

Cleavage of the bond between C3 and C4, losing a tert-butyl radical (•C(CH₃)₃) to give a fragment ion at m/z 126.

Cleavage of the bond between C2 and C3, losing a cyclopentylmethyl radical (•CH₂-C₅H₉) to give a fragment ion at m/z 100.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Key Features |

|---|---|

| ¹H NMR | Broad N-H singlet; sharp 9H singlet (~0.9 ppm) for the tert-butyl group. openstax.org |

| ¹³C NMR | Deshielded carbons adjacent to nitrogen (~40-60 ppm). pressbooks.pub |

| IR | Single, moderate N-H stretch (~3300-3500 cm⁻¹); Aliphatic C-H stretch (~2850-2960 cm⁻¹). libretexts.org |

| Mass Spec (EI) | Odd molecular ion (M⁺) at m/z 183; Major fragments from α-cleavage at m/z 126 and m/z 100. libretexts.org |

X-ray Crystallography: X-ray crystallography provides the definitive solid-state structure of a molecule. nih.gov To perform this analysis, the compound must first be crystallized, which can be a challenging step. nih.gov No crystal structure for this compound or its salts appears to have been deposited in crystallographic databases. If a suitable crystal were obtained, the technique would precisely measure all bond lengths, bond angles, and the exact conformation of the molecule in the crystal lattice, providing experimental validation for the structures predicted by DFT calculations.

1 Cyclopentyl 4,4 Dimethylpentan 3 Amine As a Synthetic Intermediate

Utilization in the Construction of Complex Organic Molecules

There is currently no available scientific literature demonstrating the use of 1-Cyclopentyl-4,4-dimethylpentan-3-amine as a synthetic intermediate in the construction of complex organic molecules.

Formation of Novel Amine Derivatives and Functionalized Scaffolds

A thorough review of the chemical literature reveals no published methods for the synthesis of novel amine derivatives or functionalized scaffolds originating from this compound.

Intermediacy in Multicomponent Reactions and Cascade Transformations

There are no documented instances of this compound being utilized as a component in multicomponent reactions or as an initiator or intermediate in cascade transformations. While sterically hindered amines can play a role in such reactions, the specific contributions of this compound have not been reported.

Comparative Analysis with Other Hindered Amine Synthetic Intermediates

Due to the absence of any documented synthetic applications for this compound, a comparative analysis with other hindered amine synthetic intermediates is not feasible. Such an analysis would require data on its reactivity, selectivity, and efficiency in various chemical transformations, none of which are currently available in the public domain. The properties and applications of well-known hindered amines like dicyclohexylamine (B1670486) or 2,2,6,6-tetramethylpiperidine (B32323) cannot be meaningfully compared to a compound with no established synthetic record.

Advanced Applications in Materials Science and Chemical Technologies

Incorporation into Functional Materials (e.g., Polymers, Catalysts, Sensors)

The distinct combination of a cyclic alkyl group and a sterically hindered amine in 1-Cyclopentyl-4,4-dimethylpentan-3-amine offers unique properties that could be harnessed in the development of novel functional materials. The cyclopentyl group can enhance the polymer's thermal stability and mechanical properties, while the amine group can act as a reactive site for polymerization or as a functional group for catalysis and sensing applications.

While direct studies incorporating this compound into polymers, catalysts, or sensors are not extensively documented in publicly available literature, the known reactivity of amines and the properties of cyclopentyl-containing compounds allow for postulation of its potential uses. For instance, it could serve as a monomer or a curing agent in the synthesis of specialty polymers with tailored properties. In catalysis, the sterically hindered amine could act as a non-nucleophilic base or as a ligand for metal catalysts, influencing the selectivity and activity of chemical reactions. In the realm of chemical sensors, the amine group could serve as a recognition site for specific analytes, enabling the development of sensors for environmental monitoring or industrial process control.

Role in Advanced Separation Processes (e.g., CO2 Capture from Gas Streams)

One of the most promising potential applications for this compound is in the field of carbon dioxide (CO2) capture. The presence of a sterically hindered amine is a key structural feature for efficient CO2 absorption from gas streams.

Sterically hindered amines are a class of amines that have bulky substituents attached to the nitrogen atom. This steric hindrance plays a crucial role in their interaction with CO2, offering several advantages over conventional amines like monoethanolamine (MEA). researchgate.net The primary benefit is the potential for higher CO2 loading capacity, meaning more CO2 can be captured per mole of amine. This is because the bulky groups around the nitrogen atom can destabilize the carbamate (B1207046) formed upon reaction with CO2, favoring the formation of bicarbonate, which has a 2:1 amine to CO2 stoichiometry, as opposed to the 1:1 stoichiometry of carbamate formation. researchgate.net

The design of new amine-based absorbents often focuses on tuning the steric and electronic properties of the amine to optimize the balance between absorption capacity, reaction kinetics, and regeneration energy. The structure of this compound, with its cyclopentyl and dimethylpentyl groups, presents a unique steric environment that could lead to favorable CO2 capture properties.

Below is a comparative table of CO2 loading capacities for different types of amines, illustrating the potential advantage of sterically hindered amines.

| Amine Type | Example | Typical CO2 Loading Capacity (mol CO2/mol amine) |

| Primary Amine | Monoethanolamine (MEA) | ~ 0.5 |

| Secondary Amine | Diethanolamine (DEA) | ~ 0.5 |

| Tertiary Amine | Methyldiethanolamine (MDEA) | ~ 1.0 |

| Sterically Hindered Amine | 2-Amino-2-methyl-1-propanol (AMP) | ~ 1.0 |

Note: The CO2 loading capacity can vary depending on the specific process conditions.

The reaction between a sterically hindered amine and CO2 in an aqueous solution can proceed through two main pathways:

Carbamate Formation: The amine reacts directly with CO2 to form a carbamate. However, due to the steric hindrance, this carbamate is often less stable than that formed with primary or secondary amines. researchgate.net

Bicarbonate Formation: The amine acts as a base to catalyze the hydration of CO2 to form carbonic acid, which then deprotonates to form bicarbonate.

Absorption:

R2NH + CO2 ↔ R2NCOOH (Unstable Carbamate)

R2NCOOH + H2O ↔ R2NH2+ + HCO3-

CO2 + H2O ↔ H2CO3

H2CO3 + R2NH ↔ R2NH2+ + HCO3-

Desorption: The reverse reactions are favored at higher temperatures, allowing for the release of CO2 and the regeneration of the amine solvent. The lower stability of the carbamate in sterically hindered amine systems can lead to a lower energy requirement for regeneration, which is a significant advantage in terms of operational costs. researchgate.net

The equilibrium between carbamate and bicarbonate formation is influenced by the degree of steric hindrance, the basicity of the amine, and the reaction conditions. For a highly hindered amine like this compound, it is plausible that the bicarbonate formation pathway would be dominant, leading to a higher theoretical CO2 loading capacity.

Contributions to Process Chemistry and Industrial Synthesis

The structural motifs present in this compound make it a potentially valuable building block in industrial synthesis. The cyclopentyl group is a feature in various biologically active molecules, and the sterically hindered amine can be a useful functional group in the synthesis of complex organic molecules.

In process chemistry, compounds with similar structures are often used as intermediates in the manufacturing of pharmaceuticals and agrochemicals. The amine functionality allows for a wide range of chemical transformations, such as alkylation, acylation, and the formation of amides and sulfonamides. The steric hindrance provided by the cyclopentyl and dimethylpentyl groups can be exploited to achieve high selectivity in these reactions, directing the outcome towards the desired product and minimizing the formation of byproducts.

While specific industrial processes utilizing this compound are not widely reported, its synthesis from readily available starting materials suggests its potential for scalable production. The development of efficient and cost-effective synthetic routes to this and similar sterically hindered amines could open up new avenues for the creation of novel chemical entities with applications in various sectors of the chemical industry.

Future Research Directions and Methodological Innovations

Development of More Sustainable and Green Synthetic Approaches for Hindered Amines

The synthesis of sterically hindered amines like 1-Cyclopentyl-4,4-dimethylpentan-3-amine traditionally relies on methods that are often atom-uneconomical or require harsh conditions. rsc.orgrsc.org A primary future objective is to develop greener, more sustainable synthetic routes.

Photocatalysis and Electrochemistry: Emerging techniques in photoredox and electrochemical synthesis offer promising avenues for forming C-N bonds under mild conditions. nih.govx-mol.netacs.orgacs.org Future research should focus on adapting these methods for the synthesis of this compound. For instance, electrochemical methods that utilize proton-coupled electron transfer could enable the coupling of readily available precursors, avoiding the need for strong chemical reductants. nih.govnih.gov Similarly, photoredox catalysis could facilitate radical-based pathways for amine synthesis, offering a sustainable alternative to traditional nucleophilic substitution or reductive amination protocols. acs.org

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction times, improve yields, and reduce solvent usage for various transformations, including N-alkylation and amidation. organic-chemistry.orgnih.govnih.govmdpi.comresearchgate.net Investigating microwave-assisted reductive amination of 4,4-dimethyl-1-cyclopentylpentan-3-one with an ammonia (B1221849) source could provide a rapid and energy-efficient route to the target amine. The development of a solvent-free microwave protocol would represent a significant advance in green chemistry for this class of compounds. nih.gov

Catalytic Hydrogenation and Borrowing Hydrogen Methodologies: Moving away from stoichiometric hydride reagents, research should explore catalytic reductive aminations using molecular hydrogen. mdpi.com Furthermore, "borrowing hydrogen" strategies, where alcohols are temporarily oxidized in situ to carbonyls for amination and then reduced, represent a highly atom-economical and sustainable approach that should be investigated for the synthesis of this and related hindered amines. organic-chemistry.orgyedarnd.com

Table 1: Comparison of Potential Green Synthetic Methods

| Method | Potential Advantages | Key Research Challenge |

|---|---|---|

| Photoredox Catalysis | Mild conditions, novel reactivity, use of light as a reagent. acs.org | Identifying suitable photocatalysts and reaction partners for the specific steric bulk. |

| Electrochemistry | Avoids stoichiometric reagents, high functional group tolerance. nih.govacs.org | Optimizing electrode materials and reaction conditions to manage steric hindrance. |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, potential for solvent-free conditions. nih.govmdpi.com | Ensuring scalability and uniform heating for industrial applications. |

| Catalytic Hydrogenation | High atom economy, clean byproduct (water). mdpi.com | Developing robust catalysts that are not poisoned and can overcome steric crowding. |

Exploration of Novel Reactivity Patterns and Unexpected Transformations for this compound

The steric hindrance that makes this compound challenging to synthesize also imparts unique reactivity. Future research should aim to harness this property to discover novel chemical transformations.

Deaminative Functionalization: Recent advances have demonstrated that sterically hindered primary amines can undergo catalytic conversion to diazenes, which serve as precursors for deaminative functionalization. nih.gov A key research direction would be to explore analogous transformations for secondary amines like this compound. Developing methods to convert the C-N bond into C-C, C-O, or C-halogen bonds via radical intermediates would unlock a new paradigm for utilizing this amine as a versatile building block. nih.gov

Controlled Diazotization: While the diazotization of aliphatic amines is often synthetically intractable, recent studies using specialized solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have enabled controlled reactions. researchgate.netnih.gov Applying these controlled diazotization conditions to this compound could allow for its use as a source of sterically encumbered carbocations, enabling novel alkylation reactions that are otherwise difficult to achieve. researchgate.netnih.gov This would transform the amine from a simple base or ligand into a valuable reagent for constructing complex molecular architectures.

Advanced Computational Modeling for Rational Design and Optimization of Amine Derivatives

Computational chemistry provides powerful tools to predict and understand the properties of molecules, thereby accelerating the design of new functional derivatives.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the structural and electronic properties of this compound. osti.gov Future studies should use DFT to model steric parameters, such as the "N exposure," which quantifies the accessibility of the nitrogen lone pair. osti.gov This would provide a quantitative measure of its steric hindrance, allowing for rational comparisons with other amines and predicting its performance as a non-nucleophilic base or as a ligand in catalysis. osti.govosti.gov Furthermore, DFT can be used to model the transition states of potential reactions, guiding the development of catalysts and reaction conditions for its synthesis and functionalization. researchgate.netresearchgate.net

Machine Learning for Property Prediction: By combining DFT calculations with machine learning (ML), it is possible to build predictive models for various properties of amine derivatives. acs.orgacs.org A future research program could involve generating a virtual library of derivatives of this compound and using high-throughput DFT calculations to compute key descriptors. acs.org These data could then be used to train ML models to predict properties like nucleophilicity, basicity, or catalytic activity, enabling the rapid in silico screening of thousands of potential candidates and prioritizing the most promising ones for synthesis. acs.orgdigitellinc.com

Integration with High-Throughput Experimentation and Artificial Intelligence for Accelerated Amine Discovery

The discovery and optimization of synthetic routes and novel applications for this compound can be dramatically accelerated by integrating modern automation and artificial intelligence.

High-Throughput Experimentation (HTE): HTE platforms allow for the rapid screening of hundreds or even thousands of reaction conditions in parallel, using miniaturized reactors. nih.govnih.gov This technology should be applied to optimize the synthesis of this compound, rapidly identifying the best catalysts, solvents, and temperature conditions. nih.govacs.org HTE can also be used to screen the amine's effectiveness in various catalytic applications, such as in cross-coupling reactions or as a base in elimination reactions. umich.edu

Table 2: Future Methodological Integrations

| Technology | Application to this compound | Expected Outcome |

|---|---|---|

| DFT Modeling | Calculate steric/electronic properties; model reaction mechanisms. osti.gov | Rational design of catalysts and prediction of reactivity. |

| Machine Learning | Predict nucleophilicity and other properties of novel derivatives. acs.org | Accelerated in silico screening and discovery of functional molecules. |

| High-Throughput Experimentation | Rapidly screen reaction conditions for synthesis and catalysis. nih.gov | Fast optimization of processes and discovery of new applications. |

| AI-Driven Autonomous Synthesis | Design and execute experiments for synthesis and optimization. synthiaonline.comnih.gov | Accelerated discovery of optimal synthetic routes and novel reactions. |

Q & A

Q. What advanced techniques elucidate degradation pathways under physiological conditions?

- Methodological Answer : Simulate gastric fluid (pH 2.0, pepsin) and hepatic microsomal incubations (CYP450 enzymes). Analyze metabolites via UPLC-QTOF-MS with MSE data-independent acquisition. Fragmentation patterns (MS/MS) identify oxidation (e.g., hydroxylation at C4) or N-dealkylation products. Compare with in silico metabolite prediction tools (e.g., Meteor Nexus) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.